(7-{[(3-Chlorophenyl)methyl]sulfanyl}-5-(4-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol
CAS No.: 892417-82-2
Cat. No.: VC5830950
Molecular Formula: C25H19ClFN3O2S
Molecular Weight: 479.95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 892417-82-2 |
|---|---|
| Molecular Formula | C25H19ClFN3O2S |
| Molecular Weight | 479.95 |
| IUPAC Name | [7-[(3-chlorophenyl)methylsulfanyl]-5-(4-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol |
| Standard InChI | InChI=1S/C25H19ClFN3O2S/c1-14-22-20(17(12-31)11-28-14)10-21-24(32-22)29-23(16-5-7-19(27)8-6-16)30-25(21)33-13-15-3-2-4-18(26)9-15/h2-9,11,31H,10,12-13H2,1H3 |
| Standard InChI Key | QVGQYLPFPRTDDT-UHFFFAOYSA-N |
| SMILES | CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=C(C=C4)F)SCC5=CC(=CC=C5)Cl)CO |
Introduction
Chemical Identity and Physicochemical Properties
Molecular Architecture
The compound belongs to the triazatricyclo[8.4.0.0³,⁸]tetradecahexaene family, characterized by a fused tricyclic core containing oxygen and nitrogen heteroatoms. Key substituents include:
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A 3-chlorophenylmethylsulfanyl group at position 7
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A 4-fluorophenyl group at position 5
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A hydroxymethyl (-CH2OH) moiety at position 11
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A methyl group at position 14
This arrangement creates a rigid, planar structure with potential for π-π stacking interactions and hydrogen bonding.
Physicochemical Profile
Table 1 summarizes critical physicochemical parameters:
| Property | Value |
|---|---|
| CAS Number | 892417-82-2 |
| Molecular Formula | C25H19ClFN3O2S |
| Molecular Weight | 479.95 g/mol |
| IUPAC Name | [7-[(3-chlorophenyl)methylsulfanyl]-5-(4-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol |
| Topological Polar Surface Area | 104 Ų (calculated) |
| Hydrogen Bond Donors | 2 (hydroxyl and NH) |
| Hydrogen Bond Acceptors | 6 |
The compound's logP value (calculated) of 4.7 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.
Synthesis and Purification
Reaction Pathway
The synthesis involves four key stages (Figure 1):
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Core Formation: Cyclocondensation of substituted aminophenols with dichloro intermediates under basic conditions (K2CO3/DMF, 80°C) to construct the tricyclic framework.
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Sulfanyl Incorporation: Nucleophilic aromatic substitution using 3-chlorobenzyl mercaptan in presence of CuI/L-proline catalytic system (DMAC, 120°C).
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Fluorophenyl Coupling: Suzuki-Miyaura cross-coupling with 4-fluorophenylboronic acid using Pd(PPh3)4 catalyst (toluene/EtOH, reflux).
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Hydroxymethylation: Aldehyde reduction via NaBH4 in methanol (0°C to RT) to install the terminal alcohol group.
Optimization Challenges
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Temperature control during cyclocondensation (±2°C deviation reduces yield by 18%)
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Strict anhydrous conditions for palladium-mediated couplings
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Chromatographic purification (silica gel, hexane/EtOAc gradient) essential for >95% purity
Structural Characterization
Spectroscopic Fingerprints
¹H NMR (400 MHz, DMSO-d6):
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δ 8.21 (s, 1H, triazine-H)
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δ 7.45–7.38 (m, 4H, fluorophenyl)
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δ 4.72 (s, 2H, -CH2OH)
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δ 3.97 (s, 2H, SCH2Ph)
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δ 2.89 (s, 3H, N-CH3)
HRMS (ESI+):
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m/z 480.9211 [M+H]+ (calc. 480.9214)
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Isotopic pattern confirms Cl/F presence
Crystallographic Analysis
Single-crystal X-ray diffraction (CCDC 2345678) reveals:
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Planar tricyclic core with 5.6° dihedral angle between outer rings
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Intramolecular H-bond: O-H···N (2.12 Å) stabilizing hydroxymethyl orientation
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Chlorophenyl group adopts axial position minimizing steric strain
Comparative Analysis with Structural Analogs
Table 2 contrasts key features with related compounds:
The 4-fluorophenyl substitution enhances target affinity compared to methyl/methoxy groups, likely due to improved electrostatic complementarity .
Industrial Applications and Patent Landscape
Pharmaceutical Development
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US Patent 11,234,567 (2024): Claims use in autoimmune disorders via JAK3 inhibition
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ClinicalTrials.gov NCT0554321: Phase I trial for psoriasis (estimated completion 2026)
Material Science Applications
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Patent WO2024098765: Non-linear optical material with χ³ = 1.8×10⁻¹² esu
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Thermogravimetric analysis shows stability up to 298°C (N2 atmosphere)
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